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molecular formula C8H10ClN B8779894 3-(Chloromethyl)-2,6-dimethylpyridine

3-(Chloromethyl)-2,6-dimethylpyridine

Cat. No. B8779894
M. Wt: 155.62 g/mol
InChI Key: RAVQXKOVEOOOFV-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

The solution of compound (2,6-dimethylpyridin-3-yl)methanol (0.76 g, 5.6 mmol) in SOCl2 (5 mL) was stirred at room temperature for 1 hour and then concentrated to give the crude product 3 which was used for next step directly without further purification. LCMS (ESI) m/z=156.1 (M+H)+.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([CH3:10])[N:3]=1.O=S(Cl)[Cl:13]>>[Cl:13][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([CH3:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
CC1=NC(=CC=C1CO)C
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=NC(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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